4-(Dimetilamino)bencensulfonamida

Descripción general

Descripción

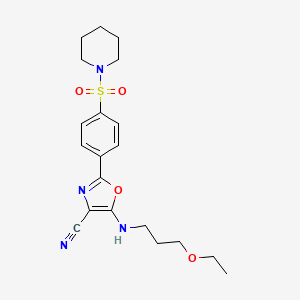

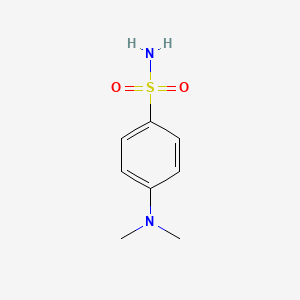

4-(Dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

4-(Dimethylamino)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mecanismo De Acción

Target of Action

The primary target of 4-(Dimethylamino)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

4-(Dimethylamino)benzenesulfonamide acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cell’s ability to adapt to hypoxic conditions, thereby inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is upregulated in tumor cells to compensate for the lack of oxygen, leading to a significant modification in pH . By inhibiting CA IX, 4-(Dimethylamino)benzenesulfonamide disrupts this adaptation, affecting the survival and proliferation of tumor cells .

Result of Action

The inhibition of CA IX by 4-(Dimethylamino)benzenesulfonamide leads to a significant decrease in tumor cell proliferation . Some derivatives of the compound have also been shown to induce apoptosis in certain cancer cell lines .

Action Environment

The action of 4-(Dimethylamino)benzenesulfonamide is influenced by the hypoxic conditions commonly found in solid tumors . These conditions lead to the overexpression of CA IX, making it an effective target for the compound . .

Análisis Bioquímico

Biochemical Properties

4-(Dimethylamino)benzenesulfonamide has been found to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The nature of this interaction involves the inhibition of the enzyme, which can be a useful target for discovering novel antiproliferative agents .

Cellular Effects

The effects of 4-(Dimethylamino)benzenesulfonamide on cells are significant. It has been shown to have an inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM . This indicates that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(Dimethylamino)benzenesulfonamide exerts its effects through binding interactions with biomolecules, specifically carbonic anhydrase IX . This leads to enzyme inhibition, which in turn can cause changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to have a significant inhibitory effect against cancer cell lines, suggesting potential long-term effects on cellular function .

Metabolic Pathways

4-(Dimethylamino)benzenesulfonamide is involved in the metabolic pathway related to carbonic anhydrase IX . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with carbonic anhydrase IX, it may interact with transporters or binding proteins related to this enzyme .

Subcellular Localization

Given its interaction with carbonic anhydrase IX, it may be directed to specific compartments or organelles where this enzyme is located .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The nitro group is reduced to an amino group, and the dimethylamine is introduced to form the final product .

Industrial Production Methods

In industrial settings, the production of 4-(Dimethylamino)benzenesulfonamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .

Análisis De Reacciones Químicas

Types of Reactions

4-(Dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonamide: The parent compound without the dimethylamino substitution.

4-Aminobenzenesulfonamide: Similar structure but with an amino group instead of a dimethylamino group.

4-Nitrobenzenesulfonamide: Precursor in the synthesis of 4-(Dimethylamino)benzenesulfonamide.

Uniqueness

4-(Dimethylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various synthetic and research applications .

Propiedades

IUPAC Name |

4-(dimethylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUVBVTWBBODSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879203 | |

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-21-6 | |

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

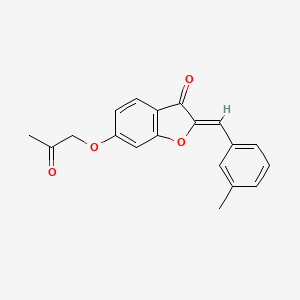

![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)

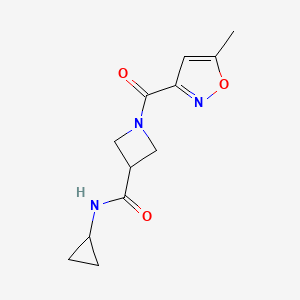

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2439984.png)

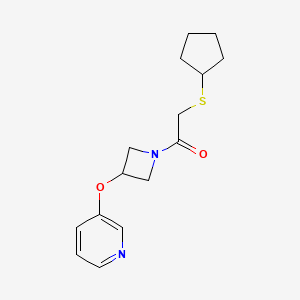

![2-(2-chloro-6-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2439986.png)

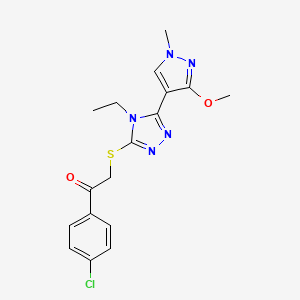

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)